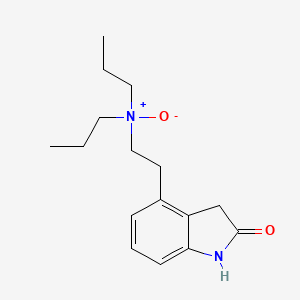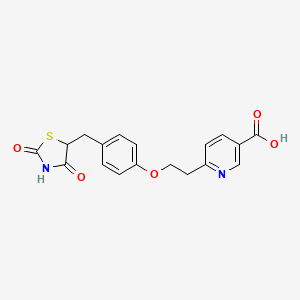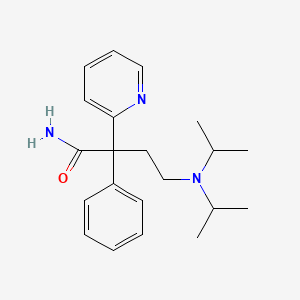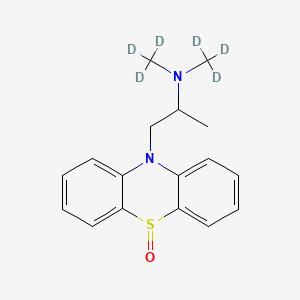
Ropinirole N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ropinirole N-Oxide is a compound with the molecular formula C16H24N2O2 . It is related to Ropinirole, which is used to treat Parkinson’s disease and Restless Legs Syndrome .
Synthesis Analysis
A study has reported the formation of a new degradant (1,3′-Dimer) in the stability testing of ropinirole extended-release tablets . Another study has developed a four-step, three-stage synthesis of the API ropinirole hydrochloride from a commercially available naphthalene derivative .
Molecular Structure Analysis
The molecular structure of Ropinirole N-Oxide is represented by the formula C16H24N2O2 .
Chemical Reactions Analysis
In the course of the pharmaceutical development of ropinirole extended-release tablets, a previously unknown degradant was observed during the stability testing of the product . The degradant was identified as a new dimeric degradant of ropinirole connected by a methylene bridge via the 1- and 3′-position of each ropinirole unit .
Physical And Chemical Properties Analysis
Ropinirole N-Oxide has a molecular weight of 276.37 g/mol . More detailed physical and chemical properties could not be found in the search results.
Applications De Recherche Scientifique
Ropinirole N-Oxide: Scientific Research Applications
Drug Delivery Systems: Ropinirole N-Oxide may be utilized in the development of self-nanoemulsifying drug delivery systems. This application aims to improve oral bioavailability by overcoming first-pass metabolism, which can enhance plasma drug concentration and therapeutic effects .
Pharmacological Studies: As a metabolite of Ropinirole, it is important in comparative pharmacological studies to understand the efficacy and metabolism of the parent drug, which is used in treating Parkinson’s disease .
Stability Testing: In the stability testing of extended-release tablets, the identification of degradants such as Ropinirole N-Oxide is crucial for ensuring the safety and efficacy of pharmaceutical products .
Mécanisme D'action
Target of Action
Ropinirole N-Oxide primarily targets dopamine D2 and D3 receptors . These receptors are concentrated in the limbic areas of the brain and are believed to be responsible for some of the neuropsychiatric effects . The affinity of ropinirole to the D3 receptor is 20 times larger compared to the D2 receptor .
Mode of Action
The exact mechanism of action of ropinirole as a treatment for Parkinson’s disease is unknown, however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen system in the brain . It also has moderate in vitro affinity for opioid receptors .
Biochemical Pathways
Ropinirole and pramipexole have been found to produce dose-dependent increases of dendritic arborization and soma size after 3 days of culture, effects antagonized by the selective D3R antagonists SB277011-A and S33084 and by the mTOR pathway kinase inhibitors LY294002 and rapamycin .
Pharmacokinetics
Ropinirole is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The bioavailability is approximately 50% . It is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . Ropinirole shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .
Result of Action
Ropinirole is used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS) . Common side effects include sleepiness, vomiting, and dizziness. Serious side effects may include pathological gambling, low blood pressure with standing, and hallucinations .
Action Environment
A new degradant (1,3′-Dimer), generated in the stability testing of ropinirole extended-release tablets, was found to be formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMLCCMLUAJRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652675 |
Source


|
| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ropinirole N-Oxide | |
CAS RN |
1076199-41-1 |
Source


|
| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)


